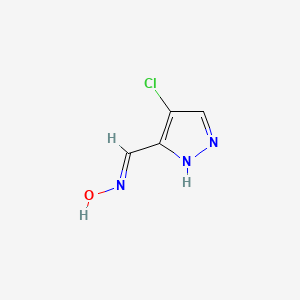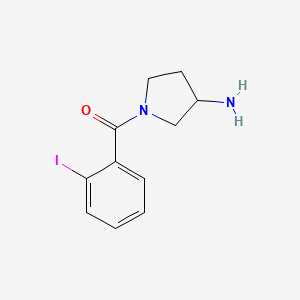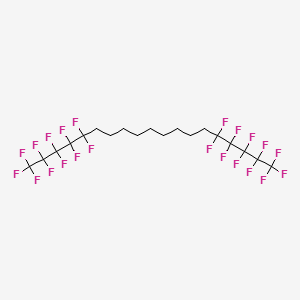
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is a highly fluorinated hydrocarbon. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated hydrocarbons. Fluorinated hydrocarbons are known for their stability, resistance to degradation, and unique interactions with other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated hydrocarbons like Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- typically involves multiple steps of fluorination. One common method is the direct fluorination of hydrocarbons using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of such compounds often involves the use of specialized reactors that can safely handle the exothermic nature of fluorination reactions. The process may also involve the use of catalysts to control the reaction rate and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Fluorinated hydrocarbons can undergo oxidation reactions, although the presence of fluorine atoms generally makes them more resistant to oxidation compared to non-fluorinated hydrocarbons.
Reduction: Reduction reactions are less common for highly fluorinated compounds due to the strong carbon-fluorine bonds.
Substitution: These compounds can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or ozone can be used, although the reaction conditions need to be carefully controlled.
Reducing Agents: Lithium aluminum hydride or other strong reducing agents may be used, but the reactions are typically less favorable.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).
Industry: Utilized in the development of high-performance lubricants and coatings due to its low surface energy and chemical resistance.
Mecanismo De Acción
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- exerts its effects is largely related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s interactions with biological molecules and other substances are influenced by its hydrophobic nature and low surface energy.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctane: Another highly fluorinated hydrocarbon with similar stability and resistance to degradation.
Perfluorodecalin: Known for its use in oxygen transport and medical applications.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is unique due to its specific chain length and the distribution of fluorine atoms. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
1980039-11-9 |
|---|---|
Fórmula molecular |
C19H18F22 |
Peso molecular |
664.3 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluorononadecane |
InChI |
InChI=1S/C19H18F22/c20-10(21,12(24,25)14(28,29)16(32,33)18(36,37)38)8-6-4-2-1-3-5-7-9-11(22,23)13(26,27)15(30,31)17(34,35)19(39,40)41/h1-9H2 |
Clave InChI |
SPVNKWBIUJKFEP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
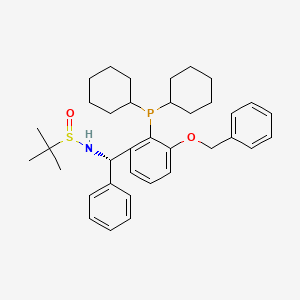
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)

![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)

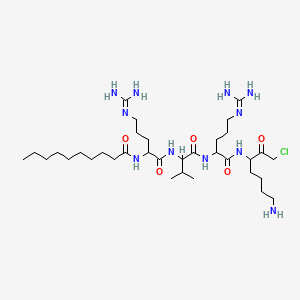

![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
